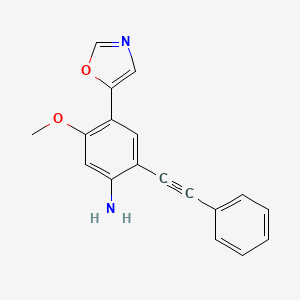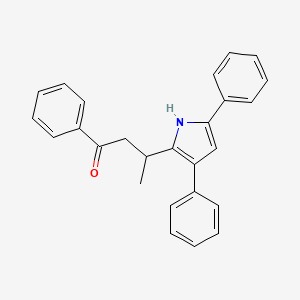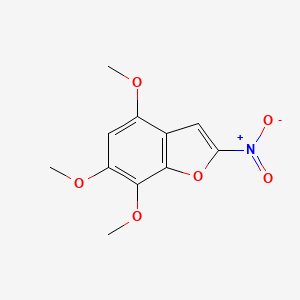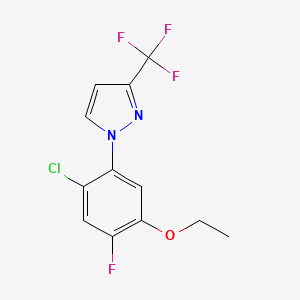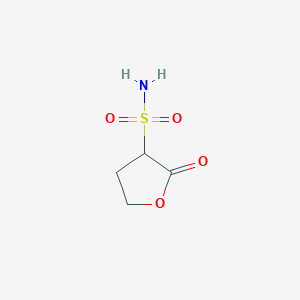
2-Oxotetrahydrofuran-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxotetrahydrofuran-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This compound is characterized by the presence of a sulfonamide group attached to a tetrahydrofuran ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxotetrahydrofuran-3-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base . The nucleophilic attack by the amine on the sulfonyl chloride results in the formation of the sulfonamide bond. The reaction conditions often include the use of organic or inorganic bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, is carried out using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxotetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Applications De Recherche Scientifique
2-Oxotetrahydrofuran-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Oxotetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, resulting in antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-sulfonyl homoserine lactone derivatives: These compounds share a similar sulfonamide group and have been studied for their quorum sensing inhibitory activities.
Amino-oxetanes: These compounds are structurally similar and are used as bioisosteres for amides.
Uniqueness
2-Oxotetrahydrofuran-3-sulfonamide is unique due to its specific structural features, including the tetrahydrofuran ring and the sulfonamide group. These features impart distinct chemical and biological properties that differentiate it from other sulfonamides and related compounds .
Propriétés
Formule moléculaire |
C4H7NO4S |
|---|---|
Poids moléculaire |
165.17 g/mol |
Nom IUPAC |
2-oxooxolane-3-sulfonamide |
InChI |
InChI=1S/C4H7NO4S/c5-10(7,8)3-1-2-9-4(3)6/h3H,1-2H2,(H2,5,7,8) |
Clé InChI |
YRBZDAJIMOOVAD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


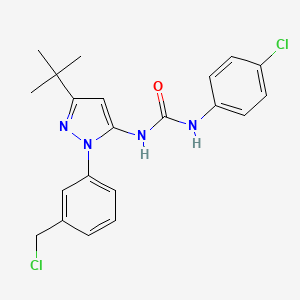
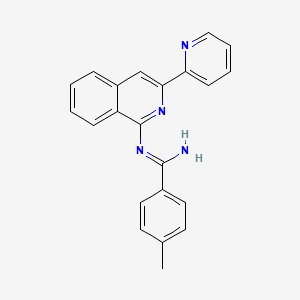

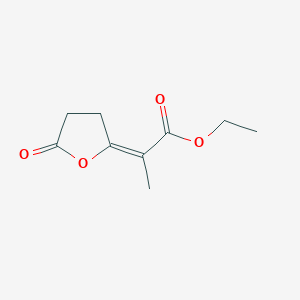
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)

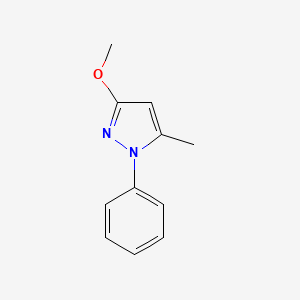
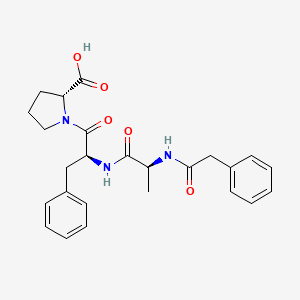
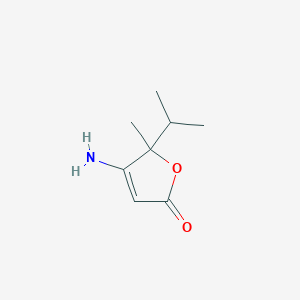
![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
